4-(2-Aminoethyl)cyclohexanol
Description
4-(2-Aminoethyl)cyclohexanol is a cyclic amine with a hydroxyl group and an amino group attached to the cyclohexane ring. It is a chiral compound with two enantiomers, ®- and (S)-4-(2-aminoethyl)cyclohexan-1-ol
Properties
IUPAC Name |
4-(2-aminoethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-6-5-7-1-3-8(10)4-2-7/h7-8,10H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHBFOVJIPXNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590916 | |
| Record name | 4-(2-Aminoethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148356-06-3 | |
| Record name | 4-(2-Aminoethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Aminoethyl)cyclohexanol (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Acetylation of β-Phenethylamine
β-Phenethylamine reacts with acetic anhydride in chloroform to form N-acetylphenethylamine, preventing unwanted side reactions during subsequent chlorosulfonation.
Step 2: Chlorosulfonation and Ammonolysis
The acetylated intermediate undergoes chlorosulfonation with chlorosulfonic acid, followed by ammonolysis to introduce the sulfonamide group.
Step 3: Hydrolysis and Purification
Alkaline hydrolysis cleaves the acetyl protecting group, yielding the free amine. Final purification via recrystallization from methanol/water mixtures achieves >95% purity.
For this compound, a analogous pathway might involve:
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Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
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Introduction of the aminoethyl group via alkylation with 2-bromoethylamine.
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Deprotection using tetra-n-butylammonium fluoride (TBAF) to regenerate the hydroxyl group.
Comparison of Synthetic Routes
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenation | 75–85% | High selectivity, scalable | Requires specialized catalysts |
| Reductive Amination | 60–70% | One-pot synthesis | pH sensitivity, moderate yields |
| Multi-Step Functionalization | 50–65% | Precise control over intermediates | Lengthy, high cost of protecting groups |
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and minimal waste. The chlorosulfonation method described in CN106336366A minimizes chlorosulfonic acid usage (1:1.42–1:3.6 molar ratio vs. substrate), reducing spent acid disposal costs. Similarly, solvent recovery systems (e.g., distillation of dichloromethane) enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group in this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Amine derivatives.
Substitution: Substituted cyclohexanol derivatives.
Scientific Research Applications
4-(2-Aminoethyl)cyclohexanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . Additionally, its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions with biological molecules, contributing to its effects .
Comparison with Similar Compounds
4-(2-Hydroxyethyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amino group.
4-(2-Aminoethyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
4-(2-Aminoethyl)cyclohexane: Similar structure but without the hydroxyl group.
Uniqueness: 4-(2-Aminoethyl)cyclohexanol is unique due to the presence of both hydroxyl and amino groups on the cyclohexane ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
Biological Activity
4-(2-Aminoethyl)cyclohexanol, also known by its IUPAC name 4-(2-aminoethyl)cyclohexan-1-ol, is a cyclic amine characterized by the presence of both an amino group and a hydroxyl group on the cyclohexane ring. This unique structure enables it to participate in a variety of biological activities and chemical reactions, making it a compound of interest in medicinal chemistry and biological research.
The compound is synthesized primarily through the reduction of corresponding ketone or aldehyde precursors. One common method involves catalytic hydrogenation of 4-(2-nitroethyl)cyclohexanone using palladium on carbon (Pd/C) under hydrogen gas conditions. The dual functional groups allow for diverse chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions.
This compound acts as a ligand for various receptors, influencing their activity and modulating downstream signaling pathways. This biological activity is attributed to the compound's ability to form hydrogen bonds and interact with specific molecular targets within biological systems .
1. Modulation of Biological Pathways
Research indicates that this compound may play a role in modulating several biological pathways. Its potential applications include:
- Neurotransmission : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Investigations into its antimicrobial effects have shown promise against various bacterial strains .
2. Therapeutic Applications
Due to its structural characteristics, this compound is being explored for potential therapeutic applications:
- Drug Development : Its role as a precursor in the synthesis of pharmaceutical compounds highlights its significance in drug development processes.
- Cancer Research : There are ongoing studies examining its effects on cancer cell lines, focusing on its potential to inhibit tumor growth .
Case Studies
Several studies have evaluated the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
